molecular formula C13H11N3O3 B089723 N'-(4-nitrophenyl)benzohydrazide CAS No. 1088-95-5

N'-(4-nitrophenyl)benzohydrazide

Cat. No.: B089723
CAS No.: 1088-95-5
M. Wt: 257.24 g/mol
InChI Key: JJMHIEVGMFNTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-nitrophenyl)benzohydrazide is an organic compound with the molecular formula C13H11N3O3. It is a derivative of benzohydrazide, where the benzohydrazide moiety is substituted with a 4-nitrophenyl group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

N’-(4-nitrophenyl)benzohydrazide plays a significant role in biochemical reactions, primarily as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The interaction between N’-(4-nitrophenyl)benzohydrazide and urease involves the formation of a stable complex, which inhibits the enzyme’s activity. This inhibition is crucial for studying the enzyme’s function and potential therapeutic applications.

Cellular Effects

N’-(4-nitrophenyl)benzohydrazide has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, N’-(4-nitrophenyl)benzohydrazide can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of N’-(4-nitrophenyl)benzohydrazide involves its binding interactions with biomolecules, particularly enzymes. The compound exerts its effects by forming a stable complex with the target enzyme, leading to inhibition of its activity. This inhibition can result from either competitive or non-competitive binding, depending on the specific enzyme and the nature of the interaction . Additionally, N’-(4-nitrophenyl)benzohydrazide can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-(4-nitrophenyl)benzohydrazide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that N’-(4-nitrophenyl)benzohydrazide can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of N’-(4-nitrophenyl)benzohydrazide vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, N’-(4-nitrophenyl)benzohydrazide may exhibit toxic effects, including oxidative stress, apoptosis, and tissue damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

N’-(4-nitrophenyl)benzohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit enzymes involved in key metabolic processes, such as glycolysis and the tricarboxylic acid cycle . This inhibition can lead to changes in metabolite levels and energy production, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, N’-(4-nitrophenyl)benzohydrazide is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of N’-(4-nitrophenyl)benzohydrazide are essential for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

N’-(4-nitrophenyl)benzohydrazide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of N’-(4-nitrophenyl)benzohydrazide is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-nitrophenyl)benzohydrazide can be synthesized through the condensation reaction between 4-nitrobenzohydrazide and benzaldehyde. The reaction typically involves refluxing the reactants in ethanol with a catalytic amount of glacial acetic acid . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-nitrophenyl)benzohydrazide are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

N’-(4-nitrophenyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-nitrophenyl)benzohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-nitrophenyl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group contributes to its reactivity and potential as a pharmacophore in drug design .

Properties

IUPAC Name

N'-(4-nitrophenyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-13(10-4-2-1-3-5-10)15-14-11-6-8-12(9-7-11)16(18)19/h1-9,14H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMHIEVGMFNTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148748
Record name Benzoic acid, 2-(p-nitrophenyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088-95-5
Record name Benzoic acid, 2-(4-nitrophenyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1088-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(p-nitrophenyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC56923
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-(p-nitrophenyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-nitrophenyl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(4-nitrophenyl)benzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(4-nitrophenyl)benzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(4-nitrophenyl)benzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(4-nitrophenyl)benzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(4-nitrophenyl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.